molecular formula C11H15NO3 B13542447 Ethyl 4-(aminomethyl)-2-methoxybenzoate

Ethyl 4-(aminomethyl)-2-methoxybenzoate

Cat. No.: B13542447
M. Wt: 209.24 g/mol
InChI Key: QXOKFBCHCQTGQY-UHFFFAOYSA-N
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Description

Ethyl 4-(aminomethyl)-2-methoxybenzoate is a benzoate ester derivative characterized by an aminomethyl (-CH2NH2) substituent at the para position and a methoxy (-OCH3) group at the ortho position of the aromatic ring. This compound belongs to a class of structurally diverse benzoic acid derivatives, which are frequently utilized as intermediates in pharmaceutical synthesis, agrochemicals, and materials science. For instance, compounds like mthis compound hydrochloride () share the aminomethyl and methoxy motifs but differ in ester groups (methyl vs. ethyl) and counterions, highlighting the role of functional group modifications in altering physicochemical properties.

Properties

Molecular Formula

C11H15NO3

Molecular Weight

209.24 g/mol

IUPAC Name

ethyl 4-(aminomethyl)-2-methoxybenzoate

InChI

InChI=1S/C11H15NO3/c1-3-15-11(13)9-5-4-8(7-12)6-10(9)14-2/h4-6H,3,7,12H2,1-2H3

InChI Key

QXOKFBCHCQTGQY-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(C=C(C=C1)CN)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 4-(aminomethyl)-2-methoxybenzoate typically involves a multi-step process. One common method includes the alkylation of a suitable precursor, followed by esterification and further functional group modifications. For instance, starting from 4-hydroxybenzoic acid, the compound can be synthesized through the following steps:

    Alkylation: The hydroxyl group of 4-hydroxybenzoic acid is alkylated using an appropriate alkylating agent to introduce the methoxy group.

    Esterification: The carboxylic acid group is then esterified with ethanol in the presence of an acid catalyst to form the ethyl ester.

Industrial Production Methods: In an industrial setting, the production of this compound may involve similar steps but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Catalysts and solvents are carefully selected to ensure efficient reactions and minimal by-products.

Chemical Reactions Analysis

Types of Reactions: Ethyl 4-(aminomethyl)-2-methoxybenzoate can undergo various chemical reactions, including:

    Oxidation: The aminomethyl group can be oxidized to form corresponding imines or nitriles.

    Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The methoxy group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products:

    Oxidation: Formation of imines or nitriles.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted benzoates.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its functional groups.

    Medicine: Explored for its potential as a local anesthetic or analgesic agent.

    Industry: Utilized in the production of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism by which Ethyl 4-(aminomethyl)-2-methoxybenzoate exerts its effects is primarily through its interaction with biological targets. For instance, as a potential local anesthetic, it may bind to sodium ion channels on nerve membranes, reducing the passage of sodium ions and thereby blocking nerve impulse conduction . This results in a loss of local sensation without affecting consciousness.

Comparison with Similar Compounds

Ethyl 4-Aminobenzoate ()

  • Structure: Lacks the aminomethyl and methoxy groups; features a simple para-amino substituent.
  • Synthesis: Prepared via diazotization of 4-aminobenzoic acid followed by neutralization ().
  • Applications : Widely used as a UV filter in cosmetics (e.g., ethoxylated derivatives in ).
  • Key Differences: Simpler structure results in lower molecular weight (C9H11NO2, MW 165.19) compared to this compound (estimated C11H15NO3, MW 209.24).

Ethoxylated Ethyl-4-Aminobenzoate ()

  • Structure: Ethylene oxide adduct of ethyl 4-aminobenzoate (C59H111NO27, MW 1266.6).
  • Purity : >99% purity with <1 ppm residual ethylene oxide, emphasizing industrial scalability .

Methoxy-Substituted Benzoates

Methyl 4-Acetamido-2-Hydroxybenzoate ()

  • Structure: Contains acetamido (-NHCOCH3) and hydroxyl (-OH) groups instead of aminomethyl and methoxy.
  • Synthesis: Derived from 4-aminosalicylic acid via acetylation and esterification .
  • Applications : Intermediate for bromo- and chloro-substituted analogs (e.g., Methyl 4-acetamido-5-bromo-2-methoxybenzoate) used in drug discovery .

Ethyl 4-((3-((4-Acetylphenyl)Amino)-1,1,1,2-Tetrafluoropropan-2-yl)Oxy)Benzoate ()

  • Structure : Complex substituent with tetrafluoropropan-2-yl and acetylphenyl groups.
  • Synthesis : Prepared via iodonium salt-mediated coupling, yielding a fluorinated analog (71% yield) .
  • Key Differences: Fluorination enhances metabolic stability, a feature absent in this compound.

Aminomethyl-Substituted Analogs

Mthis compound Hydrochloride ()

  • Structure : Methyl ester variant with a hydrochloride counterion.
  • Solubility: Likely polar due to the aminomethyl group and ionic nature.
  • Applications: Potential as a building block for peptide conjugates or prodrugs.

Ethyl 4-[({4-[(Cyclohexylamino)Methyl]-2-Methoxyphenoxy}Acetyl)Amino]Benzoate ()

  • Structure: Incorporates a cyclohexylamino-methyl-phenoxyacetyl moiety.
  • Synthesis : Likely involves reductive amination and esterification steps.
  • Applications : Targeted for receptor-binding studies due to its bulky substituents .

Comparative Data Table

Compound Name Molecular Formula Molecular Weight Key Functional Groups Solubility Synthesis Method
This compound C11H15NO3 209.24 Aminomethyl, methoxy, ethyl ester Likely polar organic Not explicitly reported
Ethyl 4-aminobenzoate C9H11NO2 165.19 Amino, ethyl ester Ethanol-soluble Diazotization/neutralization
Ethoxylated ethyl-4-aminobenzoate C59H111NO27 1266.6 Ethoxylated amino, ethyl ester Water-soluble Ethylene oxide reaction
Methyl 4-acetamido-2-hydroxybenzoate C10H11NO4 209.20 Acetamido, hydroxyl, methyl ester Ethanol-soluble Acetylation/esterification
Mthis compound HCl C10H14ClNO3 231.68 Aminomethyl, methoxy, methyl ester Polar solvents Not explicitly reported

Key Research Findings

Synthetic Flexibility: this compound’s analogs demonstrate diverse synthetic routes, including palladium-catalyzed hydrogenation (), iodonium-mediated coupling (), and reductive amination ().

Functional Group Impact: The aminomethyl group enhances nucleophilicity, enabling conjugation reactions (e.g., with BG-NH2 in ), while methoxy groups influence electronic properties and solubility.

Industrial Relevance : Ethoxylated derivatives () highlight scalability and purity control, critical for cosmetic and pharmaceutical applications.

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